3-Phenyl-1H-benzo[G]indole-2-carbohydrazide
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Overview
Description
3-Phenyl-1H-benzo[G]indole-2-carbohydrazide is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 3-Phenyl-1H-benzo[G]indole-2-carbohydrazide typically involves the reaction of 3-phenyl-1H-indole-2-carbohydrazide with appropriate reagents. One common method includes the use of hydrazine in ethanol to convert the precursor compound into the desired carbohydrazide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Phenyl-1H-benzo[G]indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
3-Phenyl-1H-benzo[G]indole-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its anticancer activity has been explored, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of 3-Phenyl-1H-benzo[G]indole-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition occurs through binding to the active site of the enzyme, preventing its normal function and leading to therapeutic effects in conditions like diabetes.
Comparison with Similar Compounds
3-Phenyl-1H-benzo[G]indole-2-carbohydrazide can be compared with other indole derivatives such as:
5-Fluoro-3-phenyl-1H-indole-2-carbohydrazide: Known for its antiviral activity.
3-Phenyl-1H-indole-2-carbohydrazide: Exhibits antimycobacterial activity.
Thiophenyl-3-phenyl-1H-indole-carbohydrazide: Shows antiproliferative activities against cancer cell lines.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a versatile compound for various scientific applications.
Properties
CAS No. |
105492-15-7 |
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Molecular Formula |
C19H15N3O |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
3-phenyl-1H-benzo[g]indole-2-carbohydrazide |
InChI |
InChI=1S/C19H15N3O/c20-22-19(23)18-16(13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)17(15)21-18/h1-11,21H,20H2,(H,22,23) |
InChI Key |
BDNRNBGZSSAOFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=CC4=CC=CC=C43)C(=O)NN |
Origin of Product |
United States |
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